molecular formula C15H15Br2NO B13765386 1-[2-(4-Bromophenyl)-2-oxoethyl]-2,4-dimethylpyridin-1-ium bromide CAS No. 6275-90-7

1-[2-(4-Bromophenyl)-2-oxoethyl]-2,4-dimethylpyridin-1-ium bromide

Cat. No.: B13765386
CAS No.: 6275-90-7
M. Wt: 385.09 g/mol
InChI Key: UXUQKOUZVXHEKD-UHFFFAOYSA-M
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Description

1-[2-(4-Bromophenyl)-2-oxoethyl]-2,4-dimethylpyridin-1-ium bromide is a quaternary ammonium salt featuring a pyridinium core substituted with 2,4-dimethyl groups and a phenacyl chain bearing a 4-bromophenyl moiety. Its synthesis typically involves the quaternization of 2,4-dimethylpyridine with 4-bromophenacyl bromide in polar aprotic solvents like acetone or ethanol under ambient conditions . The compound’s structure is validated via spectral techniques (IR, NMR, mass spectrometry) and elemental analysis, confirming the presence of the bromophenyl group (C-Br stretch at ~500–600 cm⁻¹) and the pyridinium core (aromatic C-H stretches at ~3000 cm⁻¹) .

Properties

CAS No.

6275-90-7

Molecular Formula

C15H15Br2NO

Molecular Weight

385.09 g/mol

IUPAC Name

1-(4-bromophenyl)-2-(2,4-dimethylpyridin-1-ium-1-yl)ethanone;bromide

InChI

InChI=1S/C15H15BrNO.BrH/c1-11-7-8-17(12(2)9-11)10-15(18)13-3-5-14(16)6-4-13;/h3-9H,10H2,1-2H3;1H/q+1;/p-1

InChI Key

UXUQKOUZVXHEKD-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=[N+](C=C1)CC(=O)C2=CC=C(C=C2)Br)C.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Bromophenyl)-2-oxoethyl]-2,4-dimethylpyridin-1-ium bromide typically involves a multi-step process. One common method includes the reaction of 4-bromobenzaldehyde with 2,4-dimethylpyridine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity levels for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Bromophenyl)-2-oxoethyl]-2,4-dimethylpyridin-1-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of new compounds with different functional groups .

Scientific Research Applications

1-[2-(4-Bromophenyl)-2-oxoethyl]-2,4-dimethylpyridin-1-ium bromide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-[2-(4-Bromophenyl)-2-oxoethyl]-2,4-dimethylpyridin-1-ium bromide involves its interaction with specific molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the pyridinium ion can interact with nucleophiles. These interactions can modulate various biochemical pathways and processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Core Heterocycle Modifications
  • Pyridinium vs. Quinolinium Derivatives: Target Compound: Pyridinium core with 2,4-dimethyl groups. 1-(2-(4-Bromophenyl)-2-oxoethyl)-4-methylquinolin-1-ium bromide (): Replacing pyridinium with quinolinium introduces an extended aromatic system, enhancing π-π stacking and lipophilicity. This modification correlates with increased cytotoxicity against cancer cell lines (e.g., IC₅₀ = 12.5 µM for quinolinium derivatives vs. >50 µM for pyridinium analogs) . 1-(2-(4-Bromophenyl)-2-oxoethyl)-1,10-phenanthrolin-1-ium bromide (): Phenanthroline cores improve metal-chelation properties, making them suitable for catalytic or anticancer applications .
Substituent Modifications
  • Methyl vs. Carbamoyl Groups :

    • Target Compound : 2,4-dimethyl groups enhance steric hindrance, reducing reactivity but improving thermal stability (decomposition >250°C) .
    • 1-(2-(4-Bromophenyl)-2-oxoethyl)-3-carbamoylpyridin-1-ium bromide (): The carbamoyl group (-CONH₂) introduces hydrogen-bonding capacity, increasing solubility in polar solvents (e.g., 35 mg/mL in water vs. 10 mg/mL for the dimethyl analog) .
  • Aromatic Chain Variations: BPHP (): A bis-pyridinium ionic liquid with dual 4-bromophenyl groups exhibits superior anticorrosive performance (95% inhibition efficiency on steel) compared to mono-substituted analogs . 1-(2-(4-Methoxyphenyl)-2-oxoethyl)pyridin-1-ium bromide (): Methoxy groups improve electron-donating properties, enhancing fluorescence in optoelectronic applications .

Key Observations :

  • Pyridinium derivatives generally achieve higher yields (>85%) in acetone compared to polar solvents like DMF .
  • Quinolinium salts require shorter reaction times due to higher nucleophilicity of the quinoline nitrogen .
Antifungal Activity
  • Target Compound : Moderate antifungal activity against Candida albicans (MIC = 64 µg/mL) due to the lipophilic 4-bromophenyl group enhancing membrane disruption .
  • 1-(2-(4-Trifluoromethylphenyl)-2-oxoethyl)pyridin-1-ium bromide (): The electron-withdrawing CF₃ group increases antifungal potency (MIC = 32 µg/mL) by improving electrophilicity .
Anticorrosive Performance
  • BPHP (): Achieves 95% corrosion inhibition on mild steel in acidic media, outperforming mono-pyridinium analogs (70–80%) due to synergistic adsorption .
Thermal Stability
  • Pyridinium salts with methyl groups (e.g., target compound) exhibit higher thermal stability (Tₐ = 250–300°C) than carbamoyl or methoxy-substituted derivatives (Tₐ = 180–220°C) .

Biological Activity

1-[2-(4-Bromophenyl)-2-oxoethyl]-2,4-dimethylpyridin-1-ium bromide (CAS Number: 6275-90-7) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-[2-(4-Bromophenyl)-2-oxoethyl]-2,4-dimethylpyridin-1-ium bromide is C20H18BrN2OC_{20}H_{18}BrN_2O, with a molecular weight of approximately 394.27 g/mol. The compound features a pyridinium ring substituted with a bromophenyl group and an oxoethyl moiety, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties.

Antimicrobial Activity

Research indicates that derivatives of pyridinium compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anti-inflammatory Activity

The anti-inflammatory effects of pyridinium derivatives are attributed to their ability to inhibit pro-inflammatory cytokines. In vitro studies demonstrate that these compounds can reduce the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory responses.

Cytotoxicity

Cytotoxic assays reveal that 1-[2-(4-Bromophenyl)-2-oxoethyl]-2,4-dimethylpyridin-1-ium bromide exhibits selective toxicity against cancer cell lines. The compound's cytotoxic effects may be linked to its ability to induce apoptosis in cancer cells while sparing normal cells.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations.
    • Table 1 summarizes the Minimum Inhibitory Concentrations (MICs) for various pathogens.
    PathogenMIC (µg/mL)
    Staphylococcus aureus15
    Escherichia coli20
    Candida albicans25
  • Anti-inflammatory Mechanism :
    • In vitro assays demonstrated a reduction in TNF-α levels in macrophages treated with the compound, indicating its potential as an anti-inflammatory agent.
    • A dose-dependent response was observed, highlighting the importance of concentration in therapeutic applications.
  • Cytotoxic Studies :
    • A comprehensive study involving several cancer cell lines (e.g., HeLa, MCF-7) showed that the compound induced apoptosis through caspase activation.
    • The IC50 values for HeLa cells were found to be around 10 µM, suggesting a potent cytotoxic effect.

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